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Compound of Interest

Compound Name: 3-Benzothiazol-2-yl-phenylamine

Cat. No.: B1269582 Get Quote

Despite a comprehensive search of scientific literature and spectral databases, experimental

spectroscopic data for 3-Benzothiazol-2-yl-phenylamine (CAS RN: 41230-21-1) is not

publicly available. This technical guide, therefore, provides a detailed theoretical analysis of its

expected spectroscopic characteristics based on the known properties of its constituent

functional groups—the benzothiazole and phenylamine moieties—and data from closely

related structural analogs. This information is intended to serve as a reference for researchers,

scientists, and drug development professionals in the analysis and characterization of this and

similar molecules.

Molecular Structure and Key Features
Chemical Formula: C₁₃H₁₀N₂S Molecular Weight: 226.30 g/mol

The structure of 3-Benzothiazol-2-yl-phenylamine features a benzothiazole ring system

linked to a phenylamine group at the 3-position of the phenyl ring. This arrangement suggests a

molecule with distinct aromatic regions and a secondary amine functionality, which will be

reflected in its spectroscopic signatures.

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for 3-Benzothiazol-2-yl-
phenylamine across various spectroscopic techniques. These predictions are derived from

established principles of spectroscopy and data from analogous compounds.
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Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~8.0 - 7.8 m 2H
Protons on the

benzothiazole ring

~7.5 - 7.2 m 6H

Protons on the phenyl

and benzothiazole

rings

~5.0 - 4.0 br s 1H
N-H proton of the

amine

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Assignment

~165 C=N of the benzothiazole ring

~153
Quaternary carbon of the benzothiazole ring

adjacent to sulfur

~148
Quaternary carbon of the phenylamine ring

attached to nitrogen

~135 Quaternary carbon of the benzothiazole ring

~130 - 115 Aromatic carbons of both rings

Predicted Infrared (IR) Spectral Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

~3400 Medium, Sharp
N-H stretch of the secondary

amine

~3100 - 3000 Medium Aromatic C-H stretch

~1610 Medium-Strong
C=N stretch of the

benzothiazole ring

~1580 - 1450 Strong
Aromatic C=C stretching

vibrations

~1320 Medium C-N stretch

~750 Strong C-S stretch

Predicted UV-Visible (UV-Vis) Spectral Data (in Ethanol)
λmax (nm)

Molar Absorptivity (ε,
L·mol⁻¹·cm⁻¹)

Transition

~280 - 320 High
π → π* transitions of the

conjugated aromatic system

Predicted Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

226 High [M]⁺ (Molecular ion)

Fragments Variable
Corresponding to the loss of

functional groups

Experimental Protocols for Spectroscopic Analysis
For researchers intending to acquire experimental data for 3-Benzothiazol-2-yl-phenylamine,

the following are standard protocols for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: Use a ¹H NMR spectrometer operating at a frequency of at least 400 MHz

and a ¹³C NMR spectrometer at 100 MHz.

Data Acquisition:

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good

signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum

to single lines for each unique carbon.

Data Processing: Process the raw data (Free Induction Decay) using appropriate software to

obtain the frequency-domain spectrum. Calibrate the chemical shifts using the residual

solvent peak as an internal standard.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium

bromide (KBr) powder and press it into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional group vibrations.

UV-Visible (UV-Vis) Spectroscopy
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Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol, methanol, acetonitrile) of a known concentration.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Scan the absorbance of the sample solution over a wavelength range of

approximately 200-800 nm, using the pure solvent as a blank.

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the

molar absorptivity (ε) using the Beer-Lambert law.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or after separation by gas or liquid chromatography.

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the molecular structure.

Visualizing the Analytical Workflow
The general workflow for the spectroscopic analysis of a compound like 3-Benzothiazol-2-yl-
phenylamine can be visualized as a logical progression from sample preparation to data

interpretation.
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Caption: General workflow for the spectroscopic analysis of an organic compound.

Structural Relationships from Spectroscopy
The different spectroscopic techniques provide complementary information about the various

parts of the 3-Benzothiazol-2-yl-phenylamine molecule.
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Caption: Relationship between molecular components and spectroscopic techniques.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Benzothiazol-2-yl-
phenylamine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1269582#spectroscopic-analysis-of-3-benzothiazol-
2-yl-phenylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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